molecular formula C9H17N3 B13945961 N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine

N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine

Cat. No.: B13945961
M. Wt: 167.25 g/mol
InChI Key: IWSBUPDXLMQLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine is a compound that features an imidazole ring, a common structural motif in many biologically active molecules The imidazole ring is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various reduced derivatives of the imidazole ring.

Scientific Research Applications

N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting enzyme activity or receptor function. The exact pathways depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

  • 1-methylimidazole
  • 2-methylimidazole
  • 4-methylimidazole

Uniqueness

N-((1-isopropyl-1H-imidazol-2-yl)methyl)ethanamine is unique due to the presence of both an isopropyl group and an ethanamine group attached to the imidazole ring. This combination of functional groups can confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1-propan-2-ylimidazol-2-yl)methyl]ethanamine

InChI

InChI=1S/C9H17N3/c1-4-10-7-9-11-5-6-12(9)8(2)3/h5-6,8,10H,4,7H2,1-3H3

InChI Key

IWSBUPDXLMQLGN-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=CN1C(C)C

Origin of Product

United States

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